molecular formula C11H14FN B2911455 4-(4-Fluorophenyl)-2-methylpyrrolidine CAS No. 1334148-23-0

4-(4-Fluorophenyl)-2-methylpyrrolidine

Cat. No.: B2911455
CAS No.: 1334148-23-0
M. Wt: 179.238
InChI Key: NEEWUTFVPCPKGE-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2-methylpyrrolidine is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. The presence of a fluorine atom on the phenyl ring and a methyl group on the pyrrolidine ring makes this compound unique. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

4-(4-fluorophenyl)-2-methylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c1-8-6-10(7-13-8)9-2-4-11(12)5-3-9/h2-5,8,10,13H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEWUTFVPCPKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenyl)-2-methylpyrrolidine typically involves the reaction of 4-fluorobenzaldehyde with 2-methylpyrrolidine under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride in an appropriate solvent like ethanol. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Fluorophenyl)-2-methylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(4-Fluorophenyl)-2-methylpyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-methylpyrrolidine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially affecting pathways such as enzyme inhibition or receptor binding. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    4-Fluoroamphetamine: A psychoactive research chemical with stimulant properties.

    4-Fluorophenylpiperazine: Known for its psychoactive effects and use in research.

Uniqueness: 4-(4-Fluorophenyl)-2-methylpyrrolidine is unique due to its specific structural features, such as the combination of a fluorine-substituted phenyl ring and a methyl-substituted pyrrolidine ring. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

4-(4-Fluorophenyl)-2-methylpyrrolidine (CAS No. 1334148-23-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a fluorophenyl group, which is significant for its biological activity. The presence of the fluorine atom enhances lipophilicity and may influence receptor binding affinities.

Research indicates that this compound interacts with various biological targets, potentially influencing enzyme activity and receptor interactions. The specific mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.
  • Receptor Binding : It has been shown to bind selectively to specific receptors, modulating signal transduction pathways.

Pharmacological Effects

Studies have reported various pharmacological effects associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.
  • Neuroprotective Effects : There is evidence suggesting that the compound may provide neuroprotective benefits, possibly through modulation of neurotransmitter systems.

Study 1: Anticancer Activity

A study conducted on human cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .

Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of the compound in models of neurodegenerative diseases. Results indicated that it could reduce oxidative stress markers and improve neuronal survival rates in vitro .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveReduces oxidative stress; improves survival
Enzyme InhibitionPotential inhibition of specific enzymes
Receptor InteractionModulates neurotransmitter systems

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